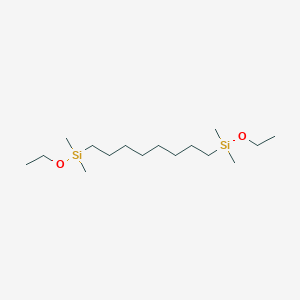
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is a chemical compound with the molecular formula C16H38O2Si2. It is characterized by the presence of silicon and oxygen atoms within its structure, making it a member of the organosilicon compounds. This compound is notable for its unique molecular configuration, which includes two silicon atoms bonded to oxygen atoms and a long carbon chain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane typically involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane[3][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various organosilicon compounds with different functional groups[3][3].
Applications De Recherche Scientifique
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings
Mécanisme D'action
The mechanism of action of 4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes. The pathways involved include the formation of stable intermediates that can undergo further reactions to yield desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane: This compound contains additional ethoxy groups and sulfur atoms, making it distinct in terms of reactivity and applications.
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl:
Uniqueness
4,4,13,13-Tetramethyl-3,14-dioxa-4,13-disilahexadecane is unique due to its specific silicon-oxygen framework and the presence of methyl groups, which contribute to its stability and versatility in various applications .
Propriétés
Numéro CAS |
524729-76-8 |
|---|---|
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
ethoxy-[8-[ethoxy(dimethyl)silyl]octyl]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-7-17-19(3,4)15-13-11-9-10-12-14-16-20(5,6)18-8-2/h7-16H2,1-6H3 |
Clé InChI |
MKDUYUNLAFPBHG-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)CCCCCCCC[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



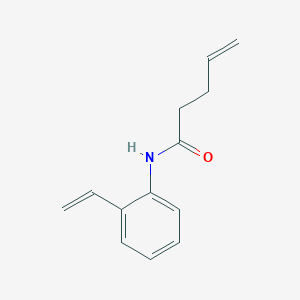
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)


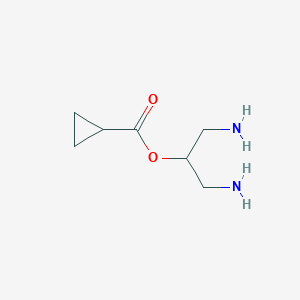
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
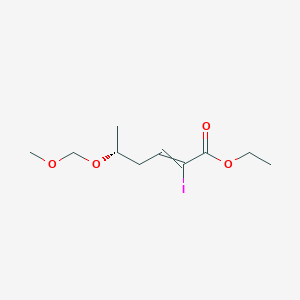
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)

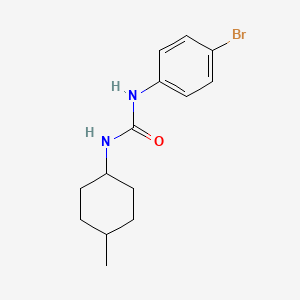
![2-({2-[(4-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14211332.png)
